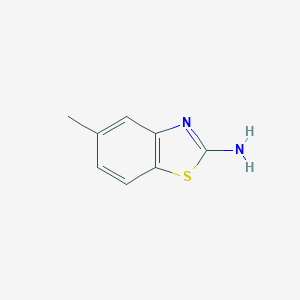

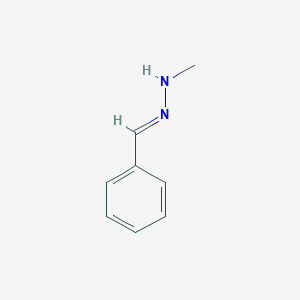

N-(苯亚甲基氨基)甲胺

描述

Synthesis Analysis

The synthesis of N-(benzylideneamino)methanamine and its derivatives often involves reactions such as condensation of anilines with aldehydes. A novel isocyanide-based four-component reaction offers an efficient route to N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives without the need for catalysts or activation, showcasing the compound's adaptability in synthetic chemistry (Ramazani, Rezaei, & Ahmadi, 2012).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as N-(2-carboxyphenyl)salicylidenimine, reveals insights into the hydrogen bonding properties and the tautomeric structures. These studies illustrate the dimerization tendencies in the solid state and provide a foundation for understanding the structural behavior of N-(benzylideneamino)methanamine derivatives (Ligtenbarg, Hage, Meetsma, & Feringa, 1999).

Chemical Reactions and Properties

N-(benzylideneamino)methanamine derivatives are involved in various chemical reactions, including the oxidative condensation of benzylamines to form N-benzylidene benzylamines. This process, catalyzed by supported gold nanoparticles, highlights the compound's role in the synthesis of imines and secondary benzylamines (Grirrane, Corma, & García, 2009).

Physical Properties Analysis

While specific studies directly addressing the physical properties of N-(benzylideneamino)methanamine were not identified, related research on N-substituted aldimines indicates that these compounds exhibit notable fluorescence properties. This suggests potential applications in sensing and materials science (Yoshino, Kano, & Kawashima, 2009).

Chemical Properties Analysis

The chemical properties of N-(benzylideneamino)methanamine derivatives are diverse, with applications ranging from the synthesis of β-lactams to the formation of benzofuran- and indol-2-yl-methanamines. These properties underscore the compound's utility in creating a broad array of pharmacologically relevant molecules (Palomo, Aizpurua, Legido, & Galarza, 1997).

科学研究应用

抗惊厥活性

对杂环席夫碱的研究,包括 N-(苯亚甲基氨基)甲胺衍生物,突出了它们作为抗惊厥剂的潜力。通过缩合反应合成的化合物表现出显着的抗癫痫作用,表明这些衍生物在癫痫治疗中的治疗潜力 (Pandey & Srivastava, 2011).

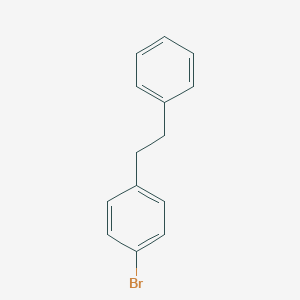

合成中的有机催化剂毒物

在苄基化反应中,从溴苄和 DMF 中的氢化钠形成的胺副产物被确定为硫脲催化的糖基化中的催化剂毒物。这一发现强调了了解化学合成中的副反应和杂质的重要性 (Colgan, Müller‐Bunz, & McGarrigle, 2016).

肽构象稳定的支架

四氢-4 H-(吡咯并[3,4- d]异恶唑-3-基)甲胺支架,一种相关的结构,被设计用于稳定肽中的平行转角构象。这证明了此类化合物在设计具有受控构象的基于肽的治疗剂中的应用 (Bucci 等人,2018).

抗癌细胞毒剂

N-苄基-1-(5-芳基-1,3,4-恶二唑-2-基)-1-(1H-吡咯-2-基)甲胺通过一锅合成,对各种癌细胞系表现出显着的细胞毒活性。此类研究有助于开发新的化疗剂 (Ramazani 等人,2014).

抗菌活性

由 N-(苯亚甲基氨基)甲胺合成的化合物显示出不同程度的抗菌活性,表明它们在对抗细菌或真菌引起的感染中具有潜在用途 (Visagaperumal 等人,2010).

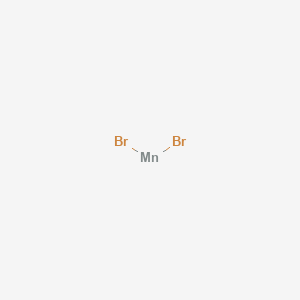

催化和材料科学

该研究还扩展到催化和材料科学,展示了 N-(苯亚甲基氨基)甲胺衍生物在各个科学领域的广泛适用性。例如,基于类似结构的亚膦配体的钯(II)和铂(II)配合物已被探索其在交叉偶联反应中的催化性能,说明了该化合物在有机合成和催化中的用途 (Chiririwa 等人,2013).

作用机制

安全和危害

属性

IUPAC Name |

N-[(E)-benzylideneamino]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-9-10-7-8-5-3-2-4-6-8/h2-7,9H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCMGYNVDSOFHV-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/N=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421236 | |

| Record name | N'-Methylbenzaldehyde hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13466-29-0 | |

| Record name | NSC521611 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC189818 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Methylbenzaldehyde hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)